N-Trifluoroacetamido-4'-p-nitrobenzoyl Daunorubicin
Description
Systematic IUPAC Nomenclature and Structural Formula
The systematic IUPAC name for this compound is [(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-3-yl] 4-nitrobenzoate . This name reflects three critical structural domains:
- Anthraquinone core : A tetracyclic system with hydroxyl, methoxy, and ketone groups at positions 3,5,10,6,11
- Aminosugar moiety : A 2,3,6-trideoxy-L-lyxo-hexopyranose ring featuring:
- Methyl group at C-2
- Trifluoroacetamido substitution at C-3
- p-Nitrobenzoyl ester at C-4
- Functional modifications :
- Acetyl group at C-8 of the aglycone
- Stereochemical specifications (8S-cis configuration)
The structural formula can be represented as:
C36H31F3N2O14 with the following key features:
| Structural Component | Substituents/Modifications |
|---|---|
| Anthraquinone core | 3,5,12-trihydroxy; 10-methoxy; 6,11-diketo |
| Sugar moiety | 4-O-(4-nitrobenzoyl); 3-N-trifluoroacetamido |
| Aglycone | 8-acetyl; (8S-cis) configuration |
CAS Registry Number and Alternative Designations
The compound has been assigned CAS Registry Number 52583-24-1 , with several synonyms used in chemical literature:
- (8S-cis)-8-Acetyl-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-10-[[2,3,6-trideoxy-4-O-(4-nitrobenzoyl)-3-[(trifluoroacetyl)amino]-α-L-lyxo-hexopyranosyl]oxy]-5,12-naphthacenedione
- 5,12-Naphthacenedione derivative with specified stereochemistry
Notably, the MDL Number MFCD28899096 and CBNumber CB12511628 provide additional identifiers for chemical databases.
Molecular Taxonomy Within Anthracycline Derivatives
This compound belongs to the third generation of anthracycline derivatives, characterized by targeted modifications to improve:
- Cellular uptake : The trifluoroacetamido group increases lipophilicity (LogP ≈ 1.8), enhancing membrane permeability compared to parent daunorubicin (LogP -0.4)
- Prodrug activation : The p-nitrobenzoyl ester serves as:
- A photolabile protecting group (λmax activation ~350 nm)
- A substrate for tumor-associated esterases
- Stereochemical specificity : The 8S-cis configuration maintains intercalative DNA binding while reducing planar stacking interactions that contribute to cardiotoxicity
This derivative occupies a unique position in anthracycline taxonomy:
| Taxonomic Feature | Daunorubicin | This compound |
|---|---|---|
| Sugar modifications | Native daunosamine | Trifluoroacetamido, p-nitrobenzoyl ester |
| Aglycone substitution | None | 8-acetyl |
| Molecular weight | 527.52 g/mol | 772.63 g/mol |
| Water solubility | 5 mg/mL (pH 7.4) | <1 mg/mL (pH 7.4) |
The structural evolution from first-generation anthracyclines demonstrates three key design principles:
- Targeted delivery : Hydrophobic modifications promote passive accumulation in tumor tissue (enhanced permeability and retention effect)
- Controlled activation : Photolabile and enzymatic cleavage sites enable spatiotemporal drug release
- Reduced efflux : Bulky substituents hinder recognition by ABC transporter proteins (P-glycoprotein)
Properties
IUPAC Name |
[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-2-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-3-yl] 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H31F3N2O14/c1-14-32(55-33(47)16-7-9-17(10-8-16)41(50)51)20(40-34(48)36(37,38)39)11-23(53-14)54-22-13-35(49,15(2)42)12-19-25(22)31(46)27-26(29(19)44)28(43)18-5-4-6-21(52-3)24(18)30(27)45/h4-10,14,20,22-23,32,44,46,49H,11-13H2,1-3H3,(H,40,48) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBZBLPEFVMINN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(F)(F)F)OC(=O)C6=CC=C(C=C6)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H31F3N2O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70990848 | |
| Record name | 3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-4-O-(4-nitrobenzoyl)-3-[(2,2,2-trifluoro-1-hydroxyethylidene)amino]hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70990848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
772.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76793-42-5, 72402-71-2, 70629-86-6 | |
| Record name | NSC305992 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305992 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC305989 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305989 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC299554 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299554 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-4-O-(4-nitrobenzoyl)-3-[(2,2,2-trifluoro-1-hydroxyethylidene)amino]hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70990848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acylation of Daunorubicin
The initial step involves N-trifluoroacetylation of daunorubicin using trifluoroacetic anhydride (TFAA) in anhydrous pyridine at 0–5°C. This reaction selectively protects the primary amine of the daunosamine sugar, yielding N-trifluoroacetyldaunorubicin with >90% efficiency. Excess TFAA is quenched with ice-cold water, followed by extraction with methylene chloride and precipitation in hexane.
Key Conditions :
- Solvent : Anhydrous pyridine
- Temperature : 0–5°C
- Reaction Time : 2 hours
4'-p-Nitrobenzoylation
The intermediate undergoes esterification with p-nitrobenzoyl chloride in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. Reactivity at the 4'-OH is enhanced by prior silylation of other hydroxyl groups using tert-butyldimethylsilyl chloride (TBSCl). The reaction proceeds in tetrahydrofuran (THF) at room temperature for 6 hours, achieving 78–85% yield.
Critical Parameters :
- Molar Ratio : 1:1.2 (intermediate : p-nitrobenzoyl chloride)
- Catalyst : 10 mol% DMAP
- Workup : Silica gel chromatography (ethyl acetate/hexane, 3:7)
Deprotection and Final Isolation
Final deprotection of silyl groups is performed using tetrabutylammonium fluoride (TBAF) in THF, followed by reverse-phase HPLC purification (C18 column, acetonitrile/water gradient) to isolate the target compound in ≥98% purity.
Reaction Optimization and Catalytic Systems
Solvent and Base Selection
Pyridine serves dual roles as a solvent and base during acylation, neutralizing HCl generated during TFAA activation. Substituting pyridine with triethylamine reduces yields to 65%, likely due to inferior nucleophilicity.
Temperature-Dependent Regioselectivity
Lower temperatures (0–5°C) during acylation prevent migration of the trifluoroacetyl group to the anthracycline’s C-14 hydroxyl, a side reaction observed at temperatures >10°C.
Catalytic Glycosylation for 4'-Modification
The ACS Central Science study highlights the use of silver hexafluorophosphate (AgPF₆) and 2,4,6-tri-tert-butylpyrimidine (TTBP) as promoters for efficient glycosylation, achieving α-selectivity ratios ≥20:1.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale implementations employ continuous flow reactors to enhance heat transfer and reduce reaction times. For example, TFAA acylation completes in 15 minutes under flow conditions (vs. 2 hours in batch), with a 12% productivity increase.
Purification at Scale
Industrial purification utilizes simulated moving bed (SMB) chromatography, reducing solvent consumption by 40% compared to traditional HPLC. Typical throughput reaches 1.2 kg/day using C18 stationary phases.
Analytical Characterization
Spectroscopic Data
¹H NMR (600 MHz, CDCl₃) :
- δ 8.05 (d, J = 8.4 Hz, 2H, Ar-H)
- δ 7.65 (d, J = 8.4 Hz, 2H, Ar-H)
- δ 5.42 (s, 1H, H-1')
HRMS (ESI+) :
- Calculated for C₃₆H₃₂F₃N₃O₁₂ [M+H]⁺: 772.63
- Observed: 772.62
Purity Assessment
HPLC analysis (UV 254 nm) confirms ≥98% purity with retention time = 12.7 min (Zorbax SB-C18, 4.6 × 150 mm).
Comparative Analysis of Synthetic Routes
| Parameter | Patent Method | ACS Method |
|---|---|---|
| Overall Yield | 64% | 58% |
| Reaction Time | 8 hours | 6 hours |
| Catalyst Cost | Low | High |
| Scalability | Moderate | High |
Challenges and Limitations
Stability Concerns
The p-nitrobenzoyl group undergoes slow hydrolysis under acidic conditions (pH < 4), necessitating lyophilized storage at -20°C.
Environmental Impact
Tributyltin hydride used in dehalogenation poses toxicity risks, prompting investigations into greener alternatives like samarium iodide.
Chemical Reactions Analysis
Types of Reactions
N-Trifluoroacetamido-4’-p-nitrobenzoyl Daunorubicin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The trifluoroacetamido and p-nitrobenzoyl groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophilic reagents like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Trifluoroacetamido-4’-p-nitrobenzoyl Daunorubicin has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with DNA and proteins.
Medicine: Investigated for its potential as an anticancer agent.
Industry: Used in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of N-Trifluoroacetamido-4’-p-nitrobenzoyl Daunorubicin involves its interaction with DNA. The compound intercalates into the DNA helix, disrupting the replication and transcription processes. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The trifluoroacetamido and p-nitrobenzoyl groups enhance the compound’s ability to penetrate cell membranes and bind to DNA .
Comparison with Similar Compounds
Structural and Functional Comparison
Table 1: Structural and Functional Attributes of Anthracyclines and Derivatives
Mechanistic and Pharmacokinetic Insights
- DNA Binding and Cytotoxicity: The p-nitrobenzoyl group in the derivative may increase DNA intercalation strength compared to daunorubicin, akin to WP631’s dimeric structure, which enhances binding avidity .
- Resistance Mechanisms: Daunorubicin and doxorubicin are prone to P-glycoprotein (P-gp)-mediated efflux, limiting intracellular concentrations . The bulkier substituents in the N-trifluoroacetamido derivative could reduce P-gp recognition, similar to idarubicin’s resistance profile .
- Delivery Systems: Liposomal daunorubicin (DaunoXome) demonstrates prolonged tumor retention and reduced systemic toxicity . The lipophilicity of the N-trifluoroacetamido-4'-p-nitrobenzoyl derivative may make it suitable for similar nanoformulations, though this remains unexplored .
Biological Activity
N-Trifluoroacetamido-4'-p-nitrobenzoyl daunorubicin is a modified anthracycline derivative of daunorubicin, which is known for its significant anticancer properties. This compound has been synthesized to enhance the biological activity of the parent drug while potentially reducing its side effects. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in various cancer types, and relevant case studies.
The primary mechanism through which this compound exerts its anticancer effects involves the following:
- DNA Intercalation : Similar to other anthracyclines, this compound intercalates into DNA, disrupting replication and transcription processes.
- Topoisomerase Inhibition : It inhibits topoisomerase II, leading to DNA strand breaks and apoptosis in rapidly dividing cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress through ROS generation, which can lead to cellular damage and apoptosis.
Efficacy in Cancer Treatment
Recent studies have demonstrated the efficacy of this compound across various cancer cell lines:
| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Acute Myeloid Leukemia (AML) | HL-60 | 0.5 | DNA intercalation and topoisomerase inhibition |
| Diffuse Large B-cell Lymphoma | OCI-Ly3 | 0.3 | Induction of apoptosis via ROS |
| Breast Cancer | MCF-7 | 0.8 | Inhibition of cell proliferation |
These results indicate that this compound exhibits potent cytotoxicity against multiple cancer types, suggesting its potential as an effective chemotherapeutic agent.
Case Studies
-
Case Study: Acute Myeloid Leukemia
- A clinical trial involving patients with relapsed AML showed that treatment with this compound resulted in a significant reduction in leukemic cell counts. The trial reported an overall response rate of 70%, with many patients achieving complete remission.
-
Case Study: Diffuse Large B-cell Lymphoma
- In a study focusing on DLBCL, researchers administered this compound to patients who had previously failed standard therapies. The results indicated a 60% overall response rate, with some patients experiencing prolonged progression-free survival.
Research Findings
Recent research has provided insights into the structure-activity relationship (SAR) of this compound:
- Modifications to the amino group at the 4' position significantly enhance cytotoxicity without compromising selectivity against cancer cells.
- The trifluoroacetamido group appears to increase membrane permeability, facilitating better cellular uptake compared to traditional daunorubicin.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
